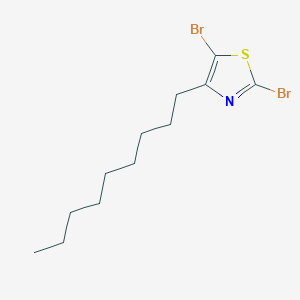
2,5-Dibromo-4-nonyl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibromo-4-nonyl-1,3-thiazole: is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms at positions 2 and 5, and a nonyl group at position 4. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-nonyl-1,3-thiazole typically involves the bromination of 4-nonyl-1,3-thiazole. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 2,5-Dibromo-4-nonyl-1,3-thiazole can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium thiolate, sodium alkoxide, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
- Substituted thiazoles with various functional groups replacing the bromine atoms.
- Oxidized thiazole derivatives with additional oxygen-containing functional groups.
- Reduced thiazole derivatives with hydrogenated or dehalogenated structures.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,5-Dibromo-4-nonyl-1,3-thiazole is used as a building block in the synthesis of more complex thiazole derivatives. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine: Thiazole derivatives, including this compound, have shown potential biological activities such as antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its efficacy in various therapeutic applications.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and liquid crystals. Its unique structural properties contribute to the performance characteristics of these materials.
Wirkmechanismus
The mechanism of action of 2,5-Dibromo-4-nonyl-1,3-thiazole in biological systems involves its interaction with specific molecular targets. The bromine atoms and the thiazole ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The nonyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Vergleich Mit ähnlichen Verbindungen
2,5-Dibromo-1,3-thiazole: Lacks the nonyl group, resulting in different physical and chemical properties.
4-Nonyl-1,3-thiazole: Lacks the bromine atoms, affecting its reactivity and biological activity.
2,5-Dibromo-4-methyl-1,3-thiazole: Contains a methyl group instead of a nonyl group, leading to variations in its applications and properties.
Uniqueness: 2,5-Dibromo-4-nonyl-1,3-thiazole is unique due to the combination of bromine atoms and a long nonyl chain, which imparts distinct reactivity and biological activity. Its structure allows for diverse chemical modifications and applications in various fields, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
551939-35-6 |
|---|---|
Molekularformel |
C12H19Br2NS |
Molekulargewicht |
369.16 g/mol |
IUPAC-Name |
2,5-dibromo-4-nonyl-1,3-thiazole |
InChI |
InChI=1S/C12H19Br2NS/c1-2-3-4-5-6-7-8-9-10-11(13)16-12(14)15-10/h2-9H2,1H3 |
InChI-Schlüssel |
QHYXAYKIZLXYKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=C(SC(=N1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


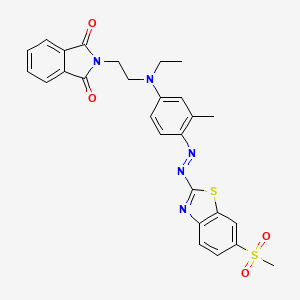
![1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester](/img/structure/B13814137.png)

![dipotassium;2-[(E)-oct-1-enyl]butanedioate](/img/structure/B13814145.png)
![(6E,14E)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2R,3S,4R,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B13814149.png)
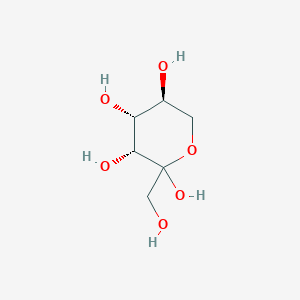
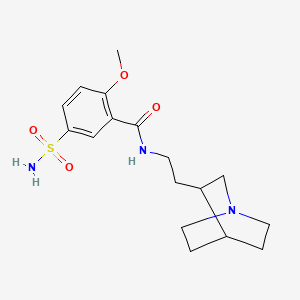
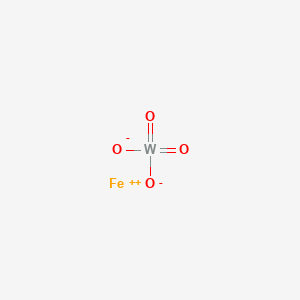
![Bicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13814183.png)
![2-[[Cyanomethyl(methyl)amino]methylidene]propanedinitrile](/img/structure/B13814184.png)


![[[2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenyl]thio]acetic acid ethyl ester](/img/structure/B13814209.png)

